molecular formula C20H16N2 B1331519 N-(4-((Phenylimino)methyl)benzylidene)aniline CAS No. 14326-69-3

N-(4-((Phenylimino)methyl)benzylidene)aniline

Cat. No. B1331519
CAS RN: 14326-69-3
M. Wt: 284.4 g/mol
InChI Key: XYMUFEVKENAHFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Electronic Structures and Conformations

The electronic structures and conformations of N-benzylideneaniline derivatives have been studied to understand their spectral properties and molecular geometry. The research indicates that derivatives with specific substituents, such as nitro or methyl groups, exhibit twisted conformations, which can significantly affect their electronic properties and potential applications in materials science .

Synthesis of Benzoxazine Derivatives

The synthesis of benzoxazine derivatives from phenol, aniline, and formaldehyde has been explored, revealing that N-hydroxymethyl aniline is a key intermediate. This intermediate can further react to form various compounds, including benzoxazine and its byproducts, which are of interest for their potential applications in polymer chemistry .

Polymerization of Schiff Base Type Monomers

The polymerization of N-(4-substituted benzylidene)-4-ethynylanilines using transition metal catalysts has been investigated. These monomers, which contain Schiff base type pendant groups, can be polymerized to form polyacetylenes with unique properties. The study found that the polymerization efficiency and the properties of the resulting polymers, such as molecular weight and fluorescence, are influenced by the nature of the substituents and the catalyst used .

Dendrimer Synthesis Incorporating Aniline Derivatives

The synthesis and structure of novel dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit have been reported. These dendrimers exhibit diverse structural features and self-assembly behavior, which are influenced by the nature of the dendritic construction and the central building blocks used. The study provides insights into the design of dendrimers with potential applications in materials science .

Structural and Theoretical Analysis of a Benzylideneaniline Derivative

The structure of a specific benzylideneaniline derivative has been characterized using X-ray diffraction, spectroscopy, and DFT studies. The research provides detailed information on the molecular geometry, vibrational frequencies, NMR chemical shifts, and electronic properties of the compound, which are essential for understanding its reactivity and potential applications .

Properties of Benzylideneaniline Isomers

The preparation and properties of isomeric N-(4-substituted benzylidene)-4-ethynylanilines have been studied. The influence of different substituents on the spectroscopic characteristics of these compounds has been discussed, providing valuable information for the design of materials with specific optical properties .

Molecular Structure of N-Benzylidene-aniline

The molecular structure of N-benzylidene-aniline has been examined using gas electron diffraction and molecular mechanics calculations. The results confirm the coplanarity of the phenyl ring bonded to the carbon end of the C=N bond with the bond itself, while the other phenyl ring is significantly rotated. This information is crucial for understanding the molecular behavior and potential applications of such compounds .

Non-Linear Optical Properties

A benzylidene-aniline derivative has been identified as a promising candidate for new organic non-linear optical crystals. The derivative's molecular design, which includes electron-donating and electron-accepting groups, results in a small molecular dipole moment but a large second-order hyperpolarizability, making it suitable for applications in optical technologies .

Novel Oxidation Synthesis of Phenylimides

The novel synthesis of 2-amino-1,4-benzoquinone-4-phenylimides from anilines via Dess-Martin periodinane oxidation has been developed. This method offers advantages such as short reaction times, mild conditions, and compatibility with various functional groups, expanding the toolbox for synthesizing aniline derivatives .

Scientific Research Applications

Molecular Structure and Conformation

  • The molecular structure of N-(4-((Phenylimino)methyl)benzylidene)aniline has been studied using gas electron diffraction and molecular mechanics calculations. The phenyl ring bonded to the carbon end of the C=N bond is coplanar with this bond, while the other phenyl ring is significantly rotated about the N=N bond (Trætteberg et al., 1978).

Applications in Non-Linear Optical Crystals

  • This compound, with an electron-donating group at the 4-position and an electron-accepting group at the 4′-position, is promising for new organic crystals with significant second-order optical non-linearity. Modifications of this molecule have led to the discovery of crystals with high second-harmonic generation activities (Tsunekawa et al., 1990).

Reactivity with Nitrones and Tetrahydropyrans

  • N-(Benzylidene)- and N-(2-phenylamino-2-oxoethylidene)aniline N-oxides react stereospecifically with di- and tetrahydropyrans to produce substituted isoxazolidines and novel N-oxides, leading to tricyclic adducts through intramolecular cyclization (Sagitdinova et al., 1990).

Tyrosinase Inhibitors and Anti-Melanogenesis

  • Derivatives of N-substituted benzylidene-aniline, specifically (E)-4-((4-Hydroxyphenylimino)methyl)benzene-1,2-diol, show potent non-competitive inhibition on mushroom tyrosinase and reduce melanin production, suggesting therapeutic potential for skin-whitening (Bae et al., 2012).

Mesomorphic Properties and Liquid Crystal Research

  • Studies on the effects of mono-, di-, and trichloro substitution on N-[4-(4-X-substituted benzoyloxy)benzylidene]anilines have revealed insights into their nematic-isotropic transition temperatures, indicating potential applications in liquid crystal technology (Hasegawa et al., 1989).

Spectral and Microbial Characterization

  • Benzylidene aniline, used as a stain in various immunoassays, exhibits antimicrobial activities when studied with benzimidazolium fluorochromate (BIFC). This demonstrates its potential application in microbial characterization and possibly in antimicrobial studies (Anbarasu & Samidurai, 2022).

Future Directions

The future directions for the research on this compound could involve further exploration of its biological activities, as well as its potential applications in different optical and opto-electronic applications .

properties

IUPAC Name

N-phenyl-1-[4-(phenyliminomethyl)phenyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2/c1-3-7-19(8-4-1)21-15-17-11-13-18(14-12-17)16-22-20-9-5-2-6-10-20/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMUFEVKENAHFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CC2=CC=C(C=C2)C=NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((Phenylimino)methyl)benzylidene)aniline

CAS RN

14326-69-3
Record name N-(4-((Phenylimino)methyl)benzylidene)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014326693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC155536
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155536
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-TEREPHTHALYLIDENEDIANILINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.